N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide (CAS: 1353965-99-7) is a piperidine-based acetamide derivative characterized by a 2-amino-acetyl substituent on the piperidin-4-ylmethyl backbone. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 213.28 g/mol . The compound features a primary amine group on the acetyl moiety, which distinguishes it from other acetamide derivatives. This structural feature may enhance its hydrogen-bonding capacity and solubility in polar solvents.
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H21N3O2/c1-9(15)13(2)8-10-3-5-14(6-4-10)11(16)7-12/h10H,3-8,12H2,1-2H3 |
InChI Key |
AIGOFZCHYZHMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1CCN(CC1)C(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
Key Observations:
Pharmacological Implications :
- N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide () shares structural motifs with opioid analogs like acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide), where aromatic substituents enhance µ-opioid receptor binding . The absence of phenyl groups in the target compound suggests divergent biological targets.
- The L-valyl-substituted analog () has a higher molecular weight (269.38 g/mol) and may exhibit improved bioavailability due to the branched alkyl chain, which could reduce first-pass metabolism.
Table 2: Functional and Pharmacological Comparisons
Critical Analysis of Divergent Data
- Discrepancies in Bioactivity: While acetyl fentanyl () and N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide () are structurally related to opioids, the target compound’s 2-amino-acetyl group lacks the aromaticity critical for opioid receptor affinity. This underscores the importance of substituent selection in drug design.
- Synthetic Challenges: The discontinuation of the target compound () contrasts with the commercial availability of chloroacetyl and benzyl analogs, suggesting that amino-acetyl derivatives may face instability or complex purification requirements.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A common method involves coupling 4-(aminomethyl)piperidine derivatives with protected amino-acetyl groups, followed by acetylation. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the piperidine backbone with the amino-acetyl moiety .
- Protection/deprotection : Employ tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during synthesis .
- Purification : Utilize column chromatography (silica gel, methanol/dichloromethane gradients) and verify purity via HPLC (>95%) and LC-MS .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Comprehensive characterization requires:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., piperidine ring protons at δ 1.4–2.8 ppm, acetamide carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]⁺ = 257.18 g/mol) .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points (>200°C typical for acetamides) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., acetylcholinesterase or protease inhibition) with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) using HEK293 cells expressing cloned receptors .
- Cytotoxicity : MTT assays in cell lines (e.g., HepG2, HEK293) to rule out nonspecific toxicity at <10 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
- Methodological Answer :
- Backbone modifications : Introduce substituents at the piperidine nitrogen (e.g., alkyl groups) to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement : Replace the acetamide group with sulfonamides or urea derivatives to improve metabolic stability .
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains), followed by MD simulations to assess stability .
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay variability or impurity. Mitigate via:
- Standardized protocols : Adopt OECD guidelines for reproducibility (e.g., fixed cell passage numbers, serum-free conditions) .
- Orthogonal assays : Confirm enzyme inhibition via both fluorescence-based and radiometric methods .
- Batch analysis : Compare activity across synthetically distinct batches using LC-MS to correlate purity with efficacy .
Q. How can pharmacokinetic properties (e.g., bioavailability, half-life) be evaluated preclinically?
- Methodological Answer :
- In vitro ADME : Caco-2 cell monolayers to predict intestinal permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance (t₁/₂ >30 min preferred) .
- In vivo studies : Administer IV/PO in rodent models, with plasma sampling via LC-MS/MS to calculate AUC, Cmax, and t₁/₂ .
Q. What strategies identify off-target interactions or polypharmacology risks?
- Methodological Answer :
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, identified via tandem MS .
- Kinase panel screens : Test against a 100-kinase panel (e.g., Eurofins) to detect inhibition at <1 µM .
- Transcriptomics : RNA-seq of treated cells to uncover gene expression changes linked to unintended pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
